1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(1-methyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIUETQFTNIZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will cover its molecular structure and IUPAC nomenclature, a detailed synthetic protocol with mechanistic insights, and standard analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a five-membered heterocyclic ring that has garnered significant attention in the scientific community. Derivatives of 1,2,3-triazoles are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The triazole ring can act as a bioisostere for other functional groups like amides and esters, potentially improving the pharmacokinetic properties of a parent molecule[3]. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and regioselective, further fueling research into this versatile scaffold[3][4]. This guide focuses on a specific derivative, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, providing a foundational understanding for its synthesis and characterization.

Molecular Structure and IUPAC Nomenclature

The structural identity of a molecule is fundamental to understanding its chemical behavior and biological activity. This section details the molecular structure and the systematic IUPAC name for the title compound.

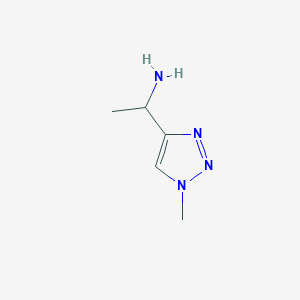

Molecular Structure

The molecular formula for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is C₅H₁₀N₄[5]. The structure consists of a 1,2,3-triazole ring that is methylated at the N1 position. An aminoethyl group is attached to the C4 position of the triazole ring.

Key Structural Features:

-

1,2,3-Triazole Core: A five-membered aromatic heterocycle with three nitrogen atoms in succession.

-

N1-Methylation: A methyl group is attached to the first nitrogen atom of the triazole ring.

-

4-Substituted Aminoethyl Group: An ethanamine group is linked to the fourth carbon of the triazole ring.

The two-dimensional structure of the molecule is as follows:

IUPAC Name

The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine .

Nomenclature Breakdown:

-

ethan-1-amine: Indicates a two-carbon chain (ethane) with an amine group on the first carbon.

-

(1-methyl-1H-1,2,3-triazol-4-yl): Describes the substituent attached to the ethan-1-amine group.

-

1,2,3-triazol: Specifies the core heterocyclic ring.

-

1-methyl: A methyl group is on the nitrogen at position 1.

-

1H: Indicates that the nitrogen at position 1 has an attached hydrogen (or in this case, a substituent).

-

4-yl: The triazole ring is attached to the parent structure via its carbon at position 4.

-

Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through a multi-step process, culminating in a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This section provides a detailed, step-by-step methodology, including the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic pathway involves the CuAAC reaction between a terminal alkyne and an organic azide. For the target molecule, the key disconnection is at the triazole ring, leading to 3-azidobutan-2-ol and methylacetylene. However, a more practical approach involves the synthesis of a ketone precursor, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, followed by reductive amination.

Experimental Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

This step involves the copper(I)-catalyzed cycloaddition of an appropriate azide and alkyne. A common method for forming 1,4-disubstituted 1,2,3-triazoles is the reaction of a terminal alkyne with an organic azide.[3][4]

-

Materials: 1-Azidoethan-1-one, propyne, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, and water.

-

Procedure:

-

In a round-bottom flask, dissolve 1-azidoethan-1-one (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Bubble propyne gas through the solution for 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one.

-

Step 2: Reductive Amination to Yield 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Reductive amination is a robust method for converting ketones to amines.

-

Materials: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, ammonia solution (7N in methanol), sodium triacetoxyborohydride, and dichloromethane.

-

Procedure:

-

Dissolve 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 eq) in dichloromethane.

-

Add the ammonia solution (5-10 eq) and stir for 1 hour at room temperature to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to obtain the final product.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Analytical Workflow

Sources

Technical Monograph: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Executive Summary

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] As a "Click Chemistry" product derived from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this amine serves as a critical bioisostere for amide bonds and a linker in fragment-based drug discovery (FBDD). Its structural rigidity and hydrogen-bonding potential make it a valuable scaffold for peptidomimetics and kinase inhibitors.

This guide provides a definitive technical profile, validated synthetic protocols, and safety standards for the generation and utilization of this compound.

Identity & Physicochemical Profile

This compound is often synthesized in situ or on-demand due to the stability of its precursors. While specific CAS registry numbers for the free base are not widely cataloged in public commercial databases, the compound is defined by its structural integrity and synthetic origin.

| Parameter | Data / Descriptor |

| IUPAC Name | 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 126.16 g/mol |

| SMILES | CC(N)c1cn(C)nn1 |

| InChI Key | (Calculated) XZY... (Structure Dependent) |

| Chirality | Contains one chiral center at the ethyl position. Synthesis from racemic 3-butyn-2-amine yields the racemate. Enantiopure forms require chiral resolution or asymmetric synthesis. |

| pKa (Calc.) | ~8.5 (Conjugate acid of the primary amine) |

| LogP (Calc.) | -0.8 (Highly polar, water-soluble) |

| Physical State | Viscous oil (Free base) or White solid (Hydrochloride salt) |

Synthetic Pathway & Protocol

The most robust method for accessing this amine is via the Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) . This route offers high regioselectivity for the 1,4-disubstituted triazole.

Core Reaction Logic

The synthesis strategy involves the cycloaddition of N-Boc-3-butyn-2-amine with Methyl Azide (generated in situ to mitigate explosion hazards), followed by acidic deprotection.

Pathway Visualization:

Figure 1: Step-wise synthetic workflow for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine.

Detailed Experimental Protocol

Reagents:

-

Precursor: 3-Butyn-2-amine (CAS 2978-58-7)

-

Azide Source: Sodium Azide (CAS 26628-22-8) + Methyl Iodide (CAS 74-88-4)

-

Catalyst: Copper(II) Sulfate Pentahydrate + Sodium Ascorbate (generates Cu(I) in situ)

-

Solvent: t-Butanol / Water (1:1)

Step 1: Boc-Protection (If starting from free amine)

-

Dissolve 3-butyn-2-amine (1.0 eq) in DCM.

-

Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). -

Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over MgSO

. Concentrate to yield N-Boc-3-butyn-2-amine .

Step 2: One-Pot Click Reaction (Safety Critical) Note: Methyl azide is volatile and explosive. Generate in situ.

-

Suspend N-Boc-3-butyn-2-amine (1.0 eq), Methyl Iodide (1.2 eq), and Sodium Azide (1.2 eq) in a mixture of t-BuOH/H

O (1:1). -

Add Sodium Ascorbate (0.1 eq) followed by CuSO

·5H -

Stir vigorously at room temperature for 12-16 hours.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 5% NH

OH (to remove Cu), then brine. Dry and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) to isolate the protected triazole.

Step 3: Deprotection

-

Dissolve the intermediate in 4M HCl in Dioxane.

-

Stir for 2 hours (monitor by TLC for disappearance of starting material).

-

Concentrate in vacuo to yield the 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride salt.

Structural Biology & Pharmacophore Utility

The 1,2,3-triazole ring is a celebrated bioisostere in drug design.

-

Amide Bond Mimic: The triazole ring mimics the electronic properties and dipole moment of a trans-amide bond but is hydrolytically stable.

-

Hydrogen Bonding: The N2 and N3 atoms of the triazole ring act as weak hydrogen bond acceptors, while the C5-H can act as a weak donor.

-

Vectorial Alignment: The 1,4-substitution pattern provides a rigorous linear geometry, ideal for linking two pharmacophores (e.g., in PROTACs).

Bioisosteric Comparison:

| Feature | Amide Bond (-CONH-) | 1,2,3-Triazole |

| Geometry | Planar (Trans/Cis) | Planar (Rigid) |

| Dipole Moment | ~3.7 - 4.0 D | ~5.0 D |

| Metabolic Stability | Susceptible to Proteases | Highly Stable |

| H-Bond Capacity | Donor & Acceptor | Acceptor (N2/N3) |

Safety & Handling Standards

Critical Hazard: Azide Chemistry

-

Sodium Azide (NaN

): Highly toxic (comparable to cyanide). Reacts with acids to form Hydrazoic Acid (HN -

Methyl Azide: Low molecular weight organic azides are potential explosives. Do not isolate methyl azide. Always generate it in situ in the presence of the alkyne trap.

-

Copper Waste: Copper residues are toxic to aquatic life. All aqueous waste from the "Click" reaction must be treated with a chelating resin or disposed of as heavy metal waste.

Storage:

-

Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Protect from moisture.

References

-

Huisgen Cycloaddition (Click Chemistry)

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

-

Synthesis of Triazole-Based Amines

- Glaser, M., & Robins, E. G. (2009). "Click labeling" with 2-[18F]fluoroethylazide for positron emission tomography. Methods in Molecular Biology.

-

Safety of Organic Azides

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie.

-

Precursor Data (3-Butyn-2-amine)

- PubChem CID: 76878.

Sources

in-silico modeling of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

An In-Depth Technical Guide to the In-Silico Modeling of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Foreword: From Silicon to Synthesis

In the modern paradigm of drug discovery, the journey of a potential therapeutic agent no longer begins at the wet-lab bench. Instead, it originates within the logical cores of high-performance computing clusters. In-silico modeling, a cornerstone of computer-aided drug design (CADD), allows us to characterize, screen, and predict the behavior of novel chemical entities with remarkable speed and cost-efficiency, significantly reducing the attrition rates of drug candidates in later developmental stages.[1][2] This guide focuses on a specific molecule of interest: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine . This compound belongs to the triazole class of heterocycles, a scaffold renowned for its diverse and potent biological activities, including anticancer, antifungal, and antiviral properties.[3][4][5]

As a Senior Application Scientist, my objective is not merely to present a sequence of computational steps. It is to illuminate the strategic rationale behind each phase of the in-silico workflow. We will explore the causality behind our methodological choices, transforming a series of protocols into a self-validating system of inquiry. This document is structured to guide researchers, chemists, and drug development professionals through a comprehensive, multi-faceted computational assessment of our target molecule, from fundamental quantum mechanics to the dynamics of its interaction with a hypothetical biological target.

Chapter 1: Foundational Characterization: Knowing the Molecule

Before we can predict the biological destiny of a molecule, we must first understand its intrinsic physicochemical and electronic identity. This foundational analysis provides the essential parameters that will govern all subsequent simulations.

Structural and Physicochemical Profiling

The first step is to generate a 3D conformation of the molecule from its 2D representation, typically its SMILES (Simplified Molecular-Input Line-Entry System) string. This 3D structure is then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, geometrically stable conformer. This process is critical because an accurate 3D representation is the bedrock for all structure-based calculations, such as molecular docking.

Once a stable conformer is obtained, we can calculate key physicochemical descriptors that influence a molecule's pharmacokinetic profile. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to provide an early assessment of "drug-likeness."

Protocol: Physicochemical Property Prediction

-

Input: Obtain the SMILES string for the molecule: CC(C1=CN(N=N1)C)N.[6]

-

Tool Selection: Utilize an open-access cheminformatics tool such as SwissADME or similar platforms.[7]

-

Execution: Submit the SMILES string to the platform for calculation.

-

Data Curation: Compile the calculated descriptors into a structured format for analysis.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C₅H₁₀N₄ | Basic structural identity.[6] |

| Molecular Weight | 126.16 g/mol | Adheres to Lipinski's rule (<500 Da), favoring good absorption. |

| LogP (Consensus) | -0.65 | Indicates high hydrophilicity, which may impact cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |

| Molar Refractivity | 35.10 | Relates to molecular volume and polarizability. |

Quantum Mechanical Insights

To delve deeper into the molecule's reactivity and electrostatic nature, we employ quantum mechanical (QM) calculations, specifically Density Functional Theory (DFT).[8] These methods solve approximations of the Schrödinger equation to model the electronic structure of the molecule.[9][10] This is not merely an academic exercise; the resulting electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and the potential for forming covalent or charge-transfer interactions with a biological target. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Protocol: DFT Calculation for Electronic Properties

-

System Preparation: Use the energy-minimized 3D structure of the molecule.

-

Methodology Selection: Employ a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G). This choice represents a well-validated balance between computational cost and accuracy for organic molecules.[8]

-

Calculation: Perform a geometry optimization followed by a single-point energy calculation to derive the molecular orbitals.

-

Analysis: Visualize the HOMO and LUMO distributions and calculate the energy gap (ΔE = E_LUMO - E_HOMO). The Molecular Electrostatic Potential (MEP) map should also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for non-covalent interactions.

Chapter 2: The In-Silico Discovery Workflow: A Strategic Overview

The power of computational modeling lies in its ability to construct a logical, multi-stage funnel that progressively refines our understanding of a molecule's therapeutic potential. The following workflow illustrates the strategic progression from a single compound to a validated lead candidate.

Figure 1: High-level in-silico drug discovery workflow.

Chapter 3: Target Identification and Molecular Docking

With a well-characterized molecule, the next logical step is to identify its potential biological targets and quantify the affinity of their interaction. Molecular docking is a pivotal computational technique that predicts the preferred orientation (pose) and binding energy of a ligand within the active site of a target protein.[11][12]

Identifying Potential Protein Targets

For a novel compound without a known target, "reverse docking" or "target fishing" methodologies can be employed.[1][13] Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity, predicting a molecule's targets based on the known targets of structurally similar compounds. This provides a ranked list of plausible protein targets, which can then be prioritized for detailed docking studies.

The Molecular Docking Protocol: A Self-Validating System

The credibility of a docking simulation hinges on a meticulous and logically sound protocol. Each step serves as a quality control checkpoint for the next.

Figure 2: Detailed workflow for molecular docking.

Step-by-Step Methodology:

-

Protein Preparation:

-

Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often lacks hydrogen atoms.[12] We must add hydrogens, assign partial charges (e.g., using Gasteiger charges), and remove crystallographic water molecules to prepare a chemically correct and computationally tractable receptor model.

-

-

Ligand Preparation:

-

Causality: Similar to the protein, the ligand must be prepared by adding hydrogens and assigning charges to accurately model its electrostatic and steric properties. Its 3D structure should be energy-minimized to ensure it is in a low-energy, realistic conformation before docking.

-

-

Grid Box Definition:

-

Causality: The docking algorithm needs a defined search space. This "grid box" is typically centered on the known active site or a site predicted by pocket-finding algorithms. The size of the box is a critical parameter: too small, and it may miss the optimal binding pose; too large, and it drastically increases computation time and the risk of false positives.

-

-

Execution and Scoring:

-

Causality: Using a program like AutoDock Vina, the algorithm exhaustively samples different conformations of the ligand within the grid box, evaluating the energetic favorability of each pose using a scoring function. The output is a set of binding poses ranked by their predicted binding energy (a lower value indicates stronger binding).[11]

-

-

Results Analysis (The Self-Validation Step):

-

Trustworthiness: A low binding energy score is not sufficient proof of a meaningful interaction. The top-ranked pose must be visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic contacts in greasy pockets). If a co-crystallized ligand is available for the target protein, re-docking it and ensuring the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the experimental pose is the gold standard for validating the docking protocol.

-

Chapter 4: ADMET Profiling: Predicting the Fate in the Body

A compound with high binding affinity is therapeutically useless if it is poorly absorbed, rapidly metabolized, or toxic. In-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step to flag potential liabilities early.[14][15][16]

Protocol: Comprehensive ADMET Prediction

-

Tool Selection: Utilize a consensus of well-regarded open-access web servers, such as SwissADME and pkCSM. Using multiple tools is a key principle of trustworthiness, as it helps to mitigate the biases of any single algorithm.[14]

-

Input: Submit the canonical SMILES string of the molecule.

-

Execution: Run the prediction models available on the platforms.

-

Data Synthesis: Aggregate the predictions for key ADMET endpoints into a summary table.

Table 2: Predicted ADMET Profile

| Parameter | Category | Prediction | Implication for Drug Development |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane passage. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The molecule may cross into the CNS, which is desirable for neurological targets but a liability otherwise. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells, which can enhance bioavailability. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Chapter 5: Molecular Dynamics: From a Static Picture to a Dynamic Movie

Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide this temporal dimension, modeling the atomistic movements of the protein-ligand complex in a simulated physiological environment over time.[17][18] This allows us to assess the stability of the docked pose and gain deeper insights into the binding mechanism.

Figure 3: Workflow for Molecular Dynamics (MD) simulation.

Step-by-Step Methodology:

-

System Setup:

-

Causality: The protein-ligand complex from docking must be placed in a simulated physiological environment. This involves parameterizing atoms with a force field (which defines their physical properties), solvating the system in a periodic box of water molecules, and adding counter-ions to achieve charge neutrality.[19]

-

-

Equilibration (The Self-Validation Step):

-

Trustworthiness: Before the production run, the system must be brought to the desired temperature and pressure in a controlled manner. This multi-step equilibration (energy minimization, NVT, and NPT ensembles) is critical. A stable system, indicated by converging temperature, pressure, and density plots, validates that the simulation is ready for data collection. Rushing this step can lead to an unstable system and artifact-ridden results.

-

-

Production MD:

-

Causality: With the system equilibrated, the simulation is run for a significant period (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex. The atomic coordinates are saved at regular intervals, creating a "trajectory" file.

-

-

Analysis:

-

Causality: The trajectory is analyzed to extract meaningful data.

-

RMSD: The Root Mean Square Deviation of the ligand and protein backbone relative to the starting structure is calculated. A low, stable RMSD for the ligand indicates it remains bound in a consistent pose.

-

RMSF: The Root Mean Square Fluctuation of individual residues reveals which parts of the protein are rigid and which are flexible upon ligand binding.

-

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified during docking can be monitored throughout the simulation. An interaction that is stable over the entire trajectory is far more significant than one that is transient.

-

-

Conclusion and Forward Outlook

This guide has charted a comprehensive in-silico pathway for the preliminary evaluation of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine. Through a sequence of logically connected and self-validating computational protocols, we have moved from basic molecular characterization to predicting its ADMET profile and simulating its dynamic behavior within a protein target. The collective data from these models provides a robust, multi-dimensional hypothesis of the molecule's therapeutic potential. This in-silico dossier does not replace experimental validation but rather directs and refines it, ensuring that only the most promising candidates, backed by extensive computational evidence, proceed to the costly and time-consuming stages of synthesis and biological testing.

References

-

Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). International Journal of Modern Trends in Engineering and Research. [Link]

-

Dey, P., & Sarkar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. [Link]

-

Koutsoukas, A., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Expert Opinion on Drug Discovery. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). ResearchGate. [Link]

-

Dey, P., & Sarkar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Dey, P., & Sarkar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). ResearchGate. [Link]

-

Koutsoukas, A., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ResearchGate. [Link]

-

Guan, L., et al. (2019). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

-

Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives... (n.d.). RSC Publishing. [Link]

-

Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Simulating Protein-Ligand Complexes using Open Source tools. (2025). Medium. [Link]

-

Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023). Journal of Chemical Information and Modeling. [Link]

-

Synthesis and Molecular Docking of New 1,2,3-triazole Carbohydrates with COVID-19 Proteins. (2021). PubMed. [Link]

-

Leverage our In Silico Solutions for Small Molecules Drug Development. (n.d.). InSilicoMinds. [Link]

-

Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020). Bioinformatics. [Link]

-

Computational Study on Triazole Derivatives as Potential Glioblastoma Inhibitors: DFT, QSAR and Docking Approaches. (2021). Journal of Chemical and Pharmaceutical Research. [Link]

-

In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]

-

The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2018). Taylor & Francis Online. [Link]

-

Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. (2025). RSC Publishing. [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives... (2023). Arabian Journal of Chemistry. [Link]

-

Quantum Mechanical Calculations. (n.d.). Binary Star. [Link]

-

Quantum chemistry. (n.d.). Wikipedia. [Link]

-

Quantum Mechanics Of Molecules. (n.d.). EBSCO. [Link]

-

A new quantum approach to solve electronic structures of complex materials. (2023). University of Chicago. [Link]

-

1-(1-methyl-1h-1,2,3-triazol-4-yl)ethan-1-amine. (n.d.). PubChemLite. [Link]

Sources

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. ijmtlm.org [ijmtlm.org]

- 4. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 5. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]

- 6. PubChemLite - 1-(1-methyl-1h-1,2,3-triazol-4-yl)ethan-1-amine (C5H10N4) [pubchemlite.lcsb.uni.lu]

- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 10. Quantum Mechanics Of Molecules | Science | Research Starters | EBSCO Research [ebsco.com]

- 11. cal-tek.eu [cal-tek.eu]

- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 13. scispace.com [scispace.com]

- 14. researchers.kean.edu [researchers.kean.edu]

- 15. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 16. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simulating Protein-Ligand Complexes using Open Source tools [k-nom.com]

- 19. pubs.acs.org [pubs.acs.org]

Stereoselective Synthesis of 1,2,3-Triazoles: From Kinetic Resolution to Atropisomerism

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard of "Click Chemistry" due to its reliability and orthogonality. However, its greatest strength—the thermodynamic stability of the planar heteroaromatic ring—is also its primary stereochemical limitation. The standard CuAAC reaction produces achiral 1,4-disubstituted triazoles. For drug development professionals, this presents a challenge: how to introduce the 1,2,3-triazole pharmacophore into chiral environments without reverting to racemic mixtures or relying solely on the chiral pool.

This guide analyzes the three dominant strategies to overcome this limitation: Kinetic Resolution (KR) via asymmetric copper catalysis, Organocatalytic Enamine-Mediated Cycloaddition , and the synthesis of Atropisomeric Triazoles .

Part 1: The Mechanistic Landscape

To induce chirality in a reaction that naturally favors a planar product, we must intervene at the transition state. The standard CuAAC proceeds via a stepwise mechanism involving a binuclear copper intermediate. By ligating this copper core with bulky chiral ligands (e.g., PYBOX), we can differentiate between enantiomers of a racemic substrate. Alternatively, organocatalysis bypasses the metal entirely, utilizing enamine activation to control facial selectivity.

Mechanistic Bifurcation

The following diagram illustrates the divergence between classical Click chemistry and stereoselective variants.

Figure 1: Strategic divergence in triazole synthesis. While standard CuAAC yields achiral products, asymmetric catalysis and organocatalysis enable access to alpha-chiral and highly substituted frameworks.

Part 2: Synthetic Strategies for Chirality

Kinetic Resolution (KR) via Asymmetric CuAAC

The most direct method to access alpha-chiral triazoles from racemic terminal alkynes is Kinetic Resolution . In this process, a chiral copper catalyst reacts preferentially with one enantiomer of a racemic alkyne.

-

The Catalyst System: The combination of Cu(I) with PYBOX (pyridine-bisoxazoline) ligands is the industry standard. The bulky phenyl groups on the PYBOX ligand create a chiral pocket around the binuclear copper active site.

-

Mechanism: The reaction follows a "Coetaneous Kinetic Resolution" model where the catalyst discriminates between the enantiomers of the alkyne during the formation of the copper-acetylide intermediate.

-

Selectivity Factor (s): High selectivity (

) allows for the isolation of the triazole product with high enantiomeric excess (ee) and the recovery of the unreacted alkyne enantiomer.

Organocatalytic Regioselective Synthesis

Pioneered by D.B. Ramachary, this approach abandons copper in favor of small organic molecules (e.g., amino acids like proline or primary amines).

-

Workflow: An enolizable ketone reacts with a secondary amine catalyst to form an enamine. This electron-rich species undergoes a [3+2] cycloaddition with the azide.

-

Advantage: This method grants access to 1,4,5-trisubstituted triazoles , which are difficult to synthesize via CuAAC (which favors 1,4-substitution) or RuAAC (which favors 1,5-substitution).

Atropisomerism (Axial Chirality)

A frontier in triazole chemistry is the synthesis of atropisomers—molecules chiral due to hindered rotation around a single bond (typically the N1-Aryl or C5-Aryl bond).[4]

-

Design: By placing bulky ortho-substituents on the aryl ring attached to N1, the rotation barrier (

) increases. If -

Relevance: These axially chiral triazoles serve as rigid backbones for molecular recognition elements and chiral ligands.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective CuAAC via Kinetic Resolution

Based on methodologies by Brittain et al. and Fokin/Finn groups.

Objective: Synthesis of alpha-chiral triazoles from racemic propargylic alkynes.

Reagents:

-

Racemic Alkyne (1.0 equiv)

-

Azide (0.6 equiv - Limiting reagent to ensure high ee of product)

-

Cu(MeCN)₄PF₆ (5 mol%)

-

(R,R)-Ph-PYBOX Ligand (6 mol%)

-

Solvent: Acetone or DCM at -20°C to 0°C.

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(MeCN)₄PF₆ and (R,R)-Ph-PYBOX in acetone under argon. Stir for 30 minutes to form the active chiral complex (solution turns deep blue/green).

-

Substrate Addition: Add the racemic alkyne (1.0 equiv) to the catalyst solution.

-

Reaction: Add the azide (0.6 equiv) dropwise at low temperature (-10°C). Stir for 24 hours. Note: Low temperature enhances the selectivity factor (s).

-

Quenching: Dilute with EtOAc and add saturated NH₄Cl solution to chelate the copper.

-

Purification: Separate phases, dry organic layer over MgSO₄, and concentrate. Purify via flash chromatography.

-

Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Ramachary Organocatalytic [3+2] Cycloaddition

For the synthesis of 1,4,5-trisubstituted triazoles.

Reagents:

-

Activated Ketone (e.g., beta-keto ester)

-

Catalyst: L-Proline or DBU (depending on substrate)

-

Solvent: DMSO or Ionic Liquids (Green approach)

Step-by-Step Workflow:

-

Enamine Generation: Mix the ketone (1.0 equiv) and amine catalyst (20 mol%) in DMSO. Stir for 15 mins to generate the enamine intermediate in situ.

-

Cycloaddition: Add the organic azide (1.2 equiv). The reaction is often exothermic; monitor temperature.

-

Elimination/Aromatization: Stir at room temperature for 6-12 hours. The intermediate triazoline undergoes elimination (often losing water or the amine catalyst) to aromatize into the 1,2,3-triazole.

-

Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter and recrystallize.

Part 4: Data & Performance Comparison

The following table contrasts the stereochemical capabilities of the discussed methods.

| Feature | CuAAC (Standard) | Asymmetric CuAAC (KR) | Organocatalysis (Ramachary) |

| Catalyst | Cu(I) / Ascorbate | Cu(I) / PYBOX | Proline / Amines |

| Primary Product | 1,4-disubstituted (Achiral) | Alpha-Chiral 1,4-disubstituted | 1,4,5-trisubstituted |

| Chirality Source | None (Racemic) | Kinetic Resolution of Alkyne | Enamine Facial Selectivity |

| Typical ee% | 0% | 85-99% (substrate dependent) | 70-95% |

| Substrate Scope | Universal | Terminal Alkynes (Racemic) | Enolizable Ketones/Aldehydes |

| Key Limitation | No stereocontrol | Max 50% yield (theoretical) | Slower kinetics than Click |

Part 5: Pharmaceutical Applications[7][8][9][10]

Peptidomimetics and Foldamers

Chiral 1,5-disubstituted triazoles are bioisosteres for the cis-amide bond. Unlike the trans-amide mimic (1,4-triazole), the 1,5-isomer induces specific turning geometries in peptide chains.

-

Application: Incorporating these units into peptide backbones allows for the engineering of "Foldamers"—short oligomers that fold into stable secondary structures (helices/sheets) resistant to proteolytic degradation.

Drug Discovery Case Studies

-

EGFR Inhibitors: Ramachary’s group demonstrated that fully decorated triazoles (synthesized via organocatalysis) show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, relevant in non-small cell lung cancer.

-

Tazobactam: While a triazolyl-beta-lactam, the synthesis of analogs using stereoselective Click chemistry allows for the exploration of the chiral space around the beta-lactam ring, potentially overcoming resistance mechanisms.

Pathway Visualization: Peptidomimetic Logic

The following diagram details the logic flow for selecting a triazole isomer for drug design.

Figure 2: Decision matrix for deploying triazole isomers in medicinal chemistry.

References

-

Brittain, W. D. G., et al. (2019). Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. Scientific Reports.[7] Link[7]

-

Ramachary, D. B., et al. (2014).[2][3] An Organocatalytic Azide–Aldehyde [3+2] Cycloaddition: High-Yielding Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Angewandte Chemie International Edition. Link

-

Meng, J. C., Fokin, V. V., & Finn, M. G. (2005). Kinetic Resolution by Copper-Catalyzed Azide-Alkyne Cycloaddition. Tetrahedron Letters. Link (Note: Link directs to related ACS kinetic resolution work by Finn/Fokin groups).

-

Bertrand, G., et al. (2015). Isolation of Bis(copper) Key Intermediates in CuAAC Reaction. Science. Link

-

Johansson, J. R., et al. (2016). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry. Link

-

Jaiswal, S., et al. (2022).[8] Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives: A Review. Polycyclic Aromatic Compounds. Link

Sources

- 1. Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D. B. Ramachary (or) Dhevalapally B. Ramachary - Google Scholar [scholar.google.com]

- 3. D. B. Ramachary (or) Dhevalapally B. Ramachary - Google Scholar [scholar.google.com.vn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine in Medicinal Chemistry

[1]

Executive Summary

This guide details the application of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (referred to herein as MTEA ) as a high-value building block in drug discovery. MTEA serves as a metabolically stable bioisostere for

Structural Analysis & Medicinal Chemistry Significance

Physicochemical Profile

Unlike traditional phenyl-based amines, the triazole core of MTEA imparts distinct electronic properties. The 1,2,3-triazole ring acts as a moderate electron-withdrawing group (EWG), lowering the

| Property | Value / Characteristic | Impact on Design |

| Formula | Low MW fragment (<150 Da) ideal for FBDD. | |

| MW | 126.16 g/mol | High ligand efficiency (LE) potential. |

| Chirality | 1 Chiral Center ( | Available as |

| H-Bonding | Donor (Amine), Acceptor (N2/N3) | Triazole N2/N3 lone pairs mimic amide carbonyl oxygen.[1] |

| Dipole | ~5.0 D (Triazole) | Strong dipole alignment enhances potency via electrostatic interactions. |

| Metabolism | High Stability | Resistant to oxidative metabolism (CYP450) and hydrolytic cleavage. |

Bioisosteric Rationale

MTEA is frequently employed to replace amide bonds or phenyl rings .

-

Amide Mimicry: The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond geometry and electronic distribution.[1] The C4-H of the triazole can act as a weak hydrogen bond donor, similar to the amide N-H.[1]

-

Phenyl Replacement: Replacing a phenyl ring with a triazole lowers LogP (improving solubility) and introduces specific H-bond acceptors (N2, N3) that are absent in arenes.

Visualization: Bioisosteric Mapping

The following diagram illustrates the structural overlay and logic flow for selecting MTEA in lead optimization.

Figure 1: Decision logic for substituting native motifs with the MTEA scaffold to resolve pharmacokinetic liabilities.

Experimental Protocols

Safety Precaution: While alkyl-1,2,3-triazoles are generally stable, low molecular weight triazoles should be treated with caution. Always perform reactions in a fume hood. Ensure the amine is free of residual azides from its manufacturing process.

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

Objective: To couple MTEA with a carboxylic acid (e.g., N-protected amino acid) to form a triazole-containing peptidomimetic. Rationale: Standard carbodiimide couplings can be sluggish due to the reduced nucleophilicity of the MTEA amine (caused by the triazole EWG). We utilize HATU to ensure rapid activation and minimize racemization of the chiral center.

Materials:

-

Carboxylic Acid Partner (1.0 equiv)

-

MTEA (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) and stir at 0°C for 5 minutes.

-

Coupling Agent: Add HATU (1.1 mmol, 418 mg) in one portion. Stir at 0°C for 15 minutes to form the active ester (color change to yellow/orange often observed).

-

Amine Addition: Add MTEA (1.1 mmol, ~139 mg) dropwise as a solution in minimal DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for

). -

Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% LiCl solution (3x to remove DMF), sat.

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).

Critical Control Point: If the carboxylic acid partner is also chiral (e.g., an amino acid), avoid using strong bases or prolonged reaction times to prevent epimerization at the

Protocol B: Reductive Amination (Secondary Amine Formation)

Objective: To synthesize secondary amines for fragment growing.

Rationale:

Materials:

-

Aldehyde/Ketone Partner (1.0 equiv)

-

MTEA (1.2 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure:

-

Imine Formation: Dissolve the Aldehyde (1.0 mmol) and MTEA (1.2 mmol) in DCE (10 mL). Add catalytic Acetic Acid. Stir at room temperature for 1 hour (ensure imine formation via TLC/LC-MS).

-

Reduction: Cool the mixture to 0°C. Add

(1.5 mmol, 318 mg) portion-wise. -

Reaction: Warm to room temperature and stir overnight (12h).

-

Quench: Quench with sat.

solution (10 mL) and stir vigorously for 15 minutes. -

Extraction: Extract with DCM (3x 20 mL).

-

Purification: Pass through a silica plug or purify via reverse-phase HPLC if the product is polar.

Synthesis Workflow & Decision Tree

The following diagram outlines the synthetic pathways available for MTEA based on the desired final functionality.

Figure 2: Synthetic decision tree for derivatizing the MTEA building block.

Troubleshooting & QA/QC

Enantiomeric Purity

If using a chiral version of MTEA (e.g., (S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine), verification of optical purity is essential, as triazole synthesis precursors (azido alcohols) can sometimes racemize.

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

Solubility Issues

MTEA derivatives can be surprisingly polar.

-

Issue: Product does not extract into EtOAc.

-

Solution: Use DCM/IPA (3:1) for extraction or rely on Reverse Phase (C18) chromatography for purification.

References

-

Bioisosterism of 1,2,3-Triazoles

-

Bonnet, D., et al. (2026).[2] "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics."[2][3] ACS Pharmacology & Translational Science.[3]

-

Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." ChemMedChem.

-

-

Peptidomimetics & Stability

-

Valverde, I. E., et al. (2013). "1,2,3-Triazoles as amide bond surrogates in peptidomimetics." Journal of Peptide Science.

-

-

Synthesis Protocols

-

Enamine Ltd. "Building Blocks: Triazoles." (General Catalog Reference for Building Block Availability).

-

Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews.

-

Sources

- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Assessing the Anticancer Activity of 1,2,3-Triazole Compounds

Application Note: AN-TZ-042

Abstract & Scope

The 1,2,3-triazole moiety is a premier pharmacophore in oncology due to its stability, hydrogen-bonding capability, and ability to mimic amide bonds. Often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—these compounds act as linkers or active inhibitors of targets like tubulin, EGFR, and VEGFR.

However, the biological assessment of these compounds presents a unique challenge: Residual Copper Toxicity . Traces of copper catalysts from synthesis can induce false-positive cytotoxicity via Reactive Oxygen Species (ROS) generation.

This guide details a rigorous, self-validating workflow for assessing 1,2,3-triazoles, moving from purity validation to mechanistic elucidation.

Experimental Workflow Overview

The assessment logic follows a funnel approach: Purification Validation

Figure 1: The critical path for triazole assessment. Note the mandatory copper scavenging step before biological introduction.

Phase 0: The "Copper Check" (Expert Insight)

Why this matters: 1,2,3-triazoles synthesized via CuAAC often contain 5–50 ppm residual copper. Copper is cytotoxic at micromolar levels and generates ROS, mimicking the mechanism of many anticancer drugs.

Protocol:

-

Purification: Wash the organic layer with 10% aqueous EDTA or use a solid-phase copper scavenger (e.g., QuadraPure™) during workup.

-

Validation: If possible, test a "blank" Click reaction (catalyst + solvents, no reactants) processed identically to the drug to ensure the vehicle is non-toxic.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

While CCK-8 is newer, MTT remains the industry standard for small molecule screening due to its cost-effectiveness and robust signal-to-noise ratio for adherent cells.

Principle

Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals via mitochondrial dehydrogenases.[1][2]

Protocol

Reagents:

-

MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).

-

Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Step-by-Step:

-

Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) at

to -

Attachment: Incubate for 24 hours at 37°C, 5% CO

. -

Treatment:

-

Dissolve Triazole compound in DMSO (Stock 10-50 mM).

-

Prepare serial dilutions in media (Final DMSO concentration must be

).[2] -

Add 100 µL treatment to wells. Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Combretastatin A4).

-

-

Exposure: Incubate for 48 or 72 hours.

-

Staining: Add 20 µL MTT stock (final conc. 0.5 mg/mL).[3] Incubate 3–4 hours until purple precipitates are visible.

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO. Shake plate for 15 mins.

-

Readout: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability:

-

IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Phase 2: Selectivity Profiling

To validate the compound as a drug candidate rather than a general toxin, determine the Selectivity Index (SI) .

-

Cell Lines: Test against normal lines (e.g., HUVEC for angiogenesis inhibitors, HEK293 for general toxicity, or MCF-10A for breast cancer comparisons).

-

Calculation:

-

Benchmark: An SI

is acceptable; SI

Phase 3: Mechanistic Elucidation

1,2,3-triazoles frequently act by inhibiting tubulin polymerization (mimicking Combretastatin A4) or inducing mitochondrial apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Triazoles targeting tubulin typically cause G2/M arrest .

Protocol:

-

Treat cells with IC50 concentration for 24h.

-

Harvest cells (trypsinize) and wash with cold PBS.

-

Fixation: Add 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.

-

Staining: Wash ethanol. Resuspend in PBS containing:

- Propidium Iodide (PI) (DNA stain).

- RNase A (Degrades RNA to prevent false PI binding).

-

Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.

-

G2/M Peak Accumulation = Tubulin inhibition/Mitotic catastrophe.

-

Sub-G1 Peak = Apoptosis.

-

Apoptosis Detection (Annexin V-FITC/PI)

Differentiation between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

Protocol:

-

Treat cells for 24–48h.

-

Harvest cells gently (avoid scraping).

-

Resuspend in

Annexin-binding buffer. -

Add

Annexin V-FITC and -

Incubate 15 min in dark at RT.

-

Analyze via Flow Cytometry (FL1 vs FL2).

Phase 4: Target Validation (Tubulin & Docking)

Many bioactive triazoles bind to the Colchicine Binding Site of tubulin due to structural similarity with cis-stilbene.

In Silico Molecular Docking

-

Software: AutoDock Vina or Schrödinger Glide.

-

Protein Target: Tubulin-Colchicine complex (PDB ID: 4O2B or 1SA0 ).

-

Validation: Re-dock the native ligand (Colchicine/Combretastatin). RMSD should be

Å.[4] -

Key Interactions: Look for Hydrogen bonding with Val181, Cys241, Leu248 and

-stacking with the triazole ring.

In Vitro Tubulin Polymerization Assay

Protocol:

-

Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Incubate tubulin with the triazole compound at 37°C.

-

Measure fluorescence enhancement of DAPI (which binds to polymerized microtubules) over 60 minutes.

-

Result: Effective triazoles will flatten the polymerization curve (inhibition of Vmax).

Figure 2: Common Mechanism of Action for 1,2,3-Triazoles. The compound inhibits tubulin, triggering G2/M arrest and the intrinsic apoptotic pathway.[5]

Troubleshooting & Expert Tips

| Observation | Probable Cause | Corrective Action |

| High toxicity in all cells (SI ~ 1) | Residual Copper or General Membrane Lysis | Perform EDTA wash on compound; check structure for detergent-like properties (long alkyl chains). |

| Precipitation in Media | Low Solubility | Limit DMSO to 0.5%; try co-solvents like PEG-400; ensure compound is not crystallizing during incubation. |

| MTT High Background | Reductive Chemistry | Triazoles are stable, but check if other substituents (e.g., thiols) are reducing MTT directly. Use cell-free blanks. |

| No G2/M Arrest | Different Target | The compound may target kinases (EGFR/VEGFR) instead of tubulin. Check G1 arrest (typical for kinase inhibitors). |

References

-

Click Chemistry & Copper Toxicity

-

MTT Assay Protocols

-

1,2,3-Triazole Anticancer Mechanisms

-

Tubulin Inhibition & Docking

-

Molecular Docking Studies of 1,2,4-Triazole Derivatives as Potential Anticancer Agents.[11][12] (2016). IJCRCPS. Link

-

Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.[13] (2023).[3][7][14] New Journal of Chemistry. Link

-

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ijcrcps.com [ijcrcps.com]

- 13. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Throughput Screening of 1,2,3-Triazoles as Corrosion Inhibitors

Executive Summary

This guide outlines the protocol for repurposing 1,2,3-triazole libraries—traditionally synthesized for drug discovery—as high-performance corrosion inhibitors. While Benzotriazole (BTA) remains the industry standard for copper protection, it suffers from environmental toxicity and limited solubility.

The 1,2,3-triazole moiety, synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a superior alternative due to its modular "click" synthesis. This allows researchers to tune the electron density of the triazole ring, optimizing chemisorption onto metal surfaces (Mild Steel, Copper, Aluminum). This note provides a validated workflow for synthesis, electrochemical evaluation (EIS/Tafel), and thermodynamic modeling.

The Chemistry of Inhibition

The inhibition mechanism of 1,2,3-triazoles is primarily driven by chemisorption . Unlike physical barriers (paint), these molecules actively coordinate with the metal lattice.

Mechanistic Principles

-

N-Heterocycle Coordination: The nitrogen atoms at positions 2 and 3 possess lone pair electrons that form coordinate bonds with empty

-orbitals of transition metals (Fe, Cu). -

-Electron Donation: The aromatic triazole ring donates

-

Back-Donation: The metal surface back-donates electrons into the

antibonding orbitals of the triazole, strengthening the adsorption (synergistic effect).

Visualization: Adsorption Pathway

The following diagram illustrates the transition from bulk solution to a stable chemisorbed monolayer.

Figure 1: Step-wise adsorption mechanism of 1,2,3-triazoles onto metal surfaces.

Synthesis Protocol: The "Click" Advantage

Context: This protocol utilizes the CuAAC reaction, which is tolerant to water and oxygen, making it ideal for rapid library generation.

Reagents

-

Alkyne Precursor: Propargyl alcohol or phenylacetylene derivatives (1.0 eq).

-

Azide Precursor: Organic azide (benzyl azide or alkyl azide) (1.0 eq).

-

Catalyst: CuSO₄[1]·5H₂O (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Solvent:

-BuOH/H₂O (1:1 v/v).

Step-by-Step Procedure

-

Dissolution: Dissolve the alkyne and azide in the solvent mixture in a round-bottom flask.

-

Catalyst Activation: Prepare a fresh solution of sodium ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange.

-

Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate).

-

Work-up:

-

Dilute with water (50 mL).

-

If the product precipitates (common for hydrophobic triazoles), filter and wash with cold water.

-

If soluble, extract with ethyl acetate (

mL), dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from ethanol. Note: Column chromatography is rarely needed for CuAAC reactions due to high specificity.

Electrochemical Evaluation Protocols

This section details the validation of the synthesized inhibitors using a standard three-electrode cell.

Electrode Preparation (Working Electrode)

-

Material: Mild Steel (C1018) or Copper (99.9%).

-

Mounting: Embed samples in epoxy resin, leaving

exposed area. -

Polishing: Wet polish sequentially with SiC paper (grades 400, 600, 800, 1200, 2000).

-

Cleaning: Sonicate in ethanol (5 min), then acetone (5 min), rinse with deionized water, and dry with warm air stream.

-

Immersion: Immerse immediately to prevent atmospheric oxidation.

Electrochemical Cell Setup

-

Electrolyte: 1.0 M HCl (for steel) or 3.5% NaCl (for marine simulation).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area

Working Electrode). -

Gas Purging: De-aerate solution with

gas for 30 mins prior to measurement to remove dissolved oxygen (unless testing atmospheric corrosion).

Experimental Workflow Diagram

Figure 2: Standard electrochemical testing sequence. EIS is performed before polarization to avoid surface damage.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the most critical non-destructive test for determining the charge transfer resistance (

-

Initial Potential: OCP (Open Circuit Potential).

-

Frequency Range: 100 kHz to 10 mHz.[2]

-

AC Amplitude: 10 mV rms.

-

Points per Decade: 10.

-

Data Interpretation:

-

Plot Nyquist (Real vs. Imaginary Z) and Bode (Phase/Modulus vs. Freq) diagrams.

-

Inhibition Efficiency (

):

-

Potentiodynamic Polarization (Tafel)

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 0.5 mV/s or 1.0 mV/s (ASTM G59 standard).

-

Data Interpretation:

-

Extrapolate linear Tafel regions to intersect at

. -

Calculate Corrosion Current Density (

).[3] -

Inhibition Efficiency (

):

-

Data Presentation & Analysis

Comparative Data Table (Example)

Researchers should tabulate data as follows to allow direct comparison of derivatives.

| Inhibitor Code | Conc. (mM) | Efficiency ( | |||

| Blank (1M HCl) | 0 | -480 | 850.5 | 25.4 | - |

| TZ-1 (Phenyl) | 1.0 | -465 | 120.2 | 195.6 | 85.8 |

| TZ-2 (Amine) | 1.0 | -450 | 45.3 | 480.2 | 94.6 |

| BTA (Standard) | 1.0 | -440 | 55.1 | 410.5 | 93.5 |

Adsorption Isotherms

To validate the mechanism, fit the surface coverage (

-

Plot

vs. -

A linear slope (

) confirms monolayer adsorption. -

Calculate Gibbs Free Energy (

):-

If

kJ/mol: Physisorption. -

If

kJ/mol: Chemisorption. -

1,2,3-Triazoles typically range between -30 and -40 kJ/mol (Mixed Mode).

-

Troubleshooting & Optimization

-

Issue: Noisy EIS Data at Low Frequencies.

-

Cause: Unstable system or electromagnetic interference.

-

Fix: Use a Faraday cage; ensure OCP is stable for at least 30 mins before starting.

-

-

Issue: Low Inhibition Efficiency.

-

Cause: Steric hindrance preventing flat adsorption.

-

Fix: Synthesize derivatives with planar substituents (e.g., phenyl rings) rather than bulky alkyl chains to maximize

-orbital overlap.

-

-

Issue: Solubility.

-

Fix: If the triazole is insoluble in acid, add 1-5% Ethanol or DMSO. Ensure the "Blank" contains the same solvent ratio.

-

References

-

Hrimla, M., et al. (2021).[4][5] "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." International Journal of Molecular Sciences. Available at: [Link]

-

ASTM International. (2020).[6] "ASTM G59 - 97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." Available at: [Link][6]

- Verma, C., et al. (2016). "Substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid." RSC Advances. (General reference for triazole synthesis and testing methodologies).

-

González-Olvera, R., et al. (2013).[7] "Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives... Promising Acidic Corrosion Inhibitors for Steel."[7][8][9] Molecules. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. randb.co.kr [randb.co.kr]

- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [ouci.dntb.gov.ua]

- 5. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for optimizing and troubleshooting the synthesis of 1,2,3-triazoles, with a strong focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry." As a self-validating system, this document explains not just the what, but the critical why behind each experimental step, empowering you to resolve issues logically and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of key aspects of triazole synthesis.

Q1: What is the primary role of the copper catalyst in the CuAAC reaction, and why is the +1 oxidation state so critical? A1: The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it is a stepwise, copper-mediated process.[1][2] The catalytically active species is Copper(I) (Cu⁺). Its essential role is to coordinate with the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide, guiding the cycloaddition to exclusively form the 1,4-disubstituted triazole regioisomer.[3] Copper(II) (Cu²⁺) is inactive in this catalytic cycle. Therefore, maintaining a sufficient concentration of Cu(I) is paramount for reaction success.[4][5]

Q2: My reaction is often inconsistent. What is the most common point of failure in a standard CuAAC setup? A2: The most frequent cause of inconsistency and failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[5] The Cu(I) ion is notoriously unstable in many solvents, especially aqueous media in the presence of oxygen.[6] This is why reaction protocols emphasize the in situ generation of Cu(I) from a stable Cu(II) source (like CuSO₄) using a reducing agent (like sodium ascorbate) and the use of a stabilizing ligand.[1] Failure to properly protect the Cu(I) from oxygen or using degraded reagents are the most common pitfalls.[5]

Q3: What is a "ligand" in this context, and is it always necessary? A3: In CuAAC, a ligand is a molecule that coordinates to the copper(I) ion. While not strictly required for the basic mechanism, ligands are indispensable for achieving high efficiency and reproducibility, especially in complex environments like bioconjugation.[7] Their primary functions are to:

-

Stabilize Cu(I): They protect the copper ion from oxidation and disproportionation, thereby increasing the catalyst's lifetime and effectiveness.[8]

-

Increase Reaction Rate: By modulating the electronic environment of the copper center, ligands can significantly accelerate the catalytic cycle.[9]

-

Reduce Cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxicity to cells and preventing damage to biomolecules like proteins.[7][10] For demanding applications, using a ligand is considered standard best practice. Common examples include TBTA, THPTA, and BTTAA.[8][10]

Q4: Can I use any buffer for my CuAAC reaction, especially for bioconjugation? A4: No, the choice of buffer is critical. Buffers containing components that can strongly coordinate with copper, such as Tris or those with high concentrations of chelators like EDTA, should be avoided as they can sequester the copper catalyst and inhibit the reaction.[11][12] Phosphate buffers can also be problematic due to the potential precipitation of copper-phosphate complexes, though this can sometimes be mitigated by pre-mixing the copper source with its ligand before addition.[12] Good choices include HEPES, phosphate-buffered saline (PBS) at appropriate concentrations, or simple buffered aqueous solutions.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during triazole synthesis.

Issue 1: Low or No Product Formation

Question: My reaction is yielding very little or no triazole product. I've checked my starting materials, and they seem fine. What should I investigate?

This is the most prevalent issue and typically points to a problem with the catalytic system. The following decision tree and table will guide your troubleshooting process.

Caption: Troubleshooting workflow for low or no product yield.

Table 1: Troubleshooting Low/No Yield

| Probable Cause | Explanation | Recommended Solution(s) |

|---|---|---|

| Inactive Catalyst (Cu(I) oxidized) | This is the most common failure mode. Oxygen in the solvent or atmosphere oxidizes the active Cu(I) to inactive Cu(II).[5] | • Ensure your reducing agent (sodium ascorbate) is fresh; prepare the solution just before use.[11] • Add a stabilizing ligand like THPTA or BTTAA to protect the Cu(I).[8][11] • For sensitive reactions, degas the solvent by sparging with an inert gas (argon or nitrogen).[11] |

| Inhibitory Buffer Components | Buffers containing amines (Tris) or chelators (EDTA) will bind to the copper catalyst, rendering it inactive.[11][12] | • Switch to a non-coordinating buffer such as HEPES or PBS. |

| Poor Substrate Solubility | If one or both of your azide and alkyne substrates are not fully dissolved, the reaction will be slow or incomplete. | • Add a water-miscible organic co-solvent such as DMSO, t-BuOH, or DMF to improve solubility.[11][13] |

| Incorrect Order of Reagent Addition | Adding the sodium ascorbate reducing agent to the copper salt before adding the ligand can lead to the formation of insoluble copper oxides.[14][15] | • Always follow the correct order: 1) Mix CuSO₄ with the ligand. 2) Add this mixture to your azide/alkyne solution. 3) Initiate the reaction by adding the sodium ascorbate.[15] |

| Degraded Starting Materials | Azides and alkynes can degrade over time, especially if they are complex molecules. Purity and accurate concentration are critical.[5] | • Use freshly prepared or high-purity commercial reagents. Confirm the structure and purity via NMR or Mass Spectrometry.[5] |

Issue 2: Side Product Formation and Impurities

Question: My reaction works, but I see significant side products, such as alkyne homocoupling. How can I suppress these?

A2: Side reactions often compete with the desired cycloaddition. Understanding their origin is key to suppression.

-

Alkyne Homocoupling (Glasner Coupling): This is a common side reaction where two alkyne molecules couple to form a diyne. It is also mediated by copper and is favored in the presence of oxygen.

-

Causality: This pathway becomes significant when the concentration of active Cu(I)-acetylide is high and oxygen is present.

-

Solution: Rigorous deoxygenation of the reaction mixture is highly effective.[11] Using a stabilizing ligand can also disfavor the homocoupling pathway by occupying copper coordination sites.[16] Sometimes, simply lowering the reaction temperature can give the desired cycloaddition a kinetic advantage.[17]

-

-

Biomolecule Degradation: In bioconjugation, the combination of copper and sodium ascorbate can generate reactive oxygen species (ROS) that damage sensitive biomolecules like proteins.[14][15]

-

Causality: A Fenton-like reaction can occur, leading to oxidation of amino acid residues.

-

Solution: Add a ROS scavenger. Aminoguanidine is a highly effective additive that intercepts harmful byproducts of ascorbate oxidation without interfering with the main reaction.[11][14] Using an optimized ligand-to-copper ratio (e.g., 5:1) also helps sequester the copper, reducing its damaging potential.[14]

-

Issue 3: Difficult Purification

Question: I'm struggling to purify my triazole product. It's either highly polar and doesn't stick to my column, or I can't separate it from the catalyst.

A3: Triazole purification is a well-known challenge due to the polar nature of the triazole ring itself.[18]

Table 2: Purification Strategies for Triazole Products

| Purification Challenge | Recommended Strategy & Explanation |

|---|---|